3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione
Description
3-(1,3-Benzodioxol-5-ylmethyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core. Key structural elements include:
- A 1,3-benzodioxole moiety linked via a methyl group at position 3 of the quinazoline ring.
- A 3-methylphenyl-substituted 1,2,4-oxadiazole group at position 6.
The quinazoline-dione scaffold is known for its pharmacological versatility, including kinase inhibition and anticancer activity . The 1,2,4-oxadiazole substituent enhances metabolic stability and binding affinity to biological targets, while the benzodioxole group may improve solubility and modulate electron distribution .
Properties
Molecular Formula |
C25H18N4O5 |
|---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H18N4O5/c1-14-3-2-4-16(9-14)22-27-23(34-28-22)17-6-7-18-19(11-17)26-25(31)29(24(18)30)12-15-5-8-20-21(10-15)33-13-32-20/h2-11H,12-13H2,1H3,(H,26,31) |
InChI Key |
JXCUXXVUCRAURM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzodioxole ring, the oxadiazole ring, and the tetrahydroquinazoline core. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Nucleophilic Substitution at the Oxadiazole Moiety
The 1,2,4-oxadiazole ring undergoes nucleophilic substitution under acidic or basic conditions. For example:
-
Hydrolysis : In acidic media (e.g., HCl/H<sub>2</sub>O), the oxadiazole ring hydrolyzes to form a carboxylic acid derivative.
-
Reactivity with Amines : The oxadiazole reacts with primary amines (e.g., methylamine) to yield amidine derivatives, as observed in analogs .
| Reaction | Conditions | Product |
|---|---|---|
| Hydrolysis | 6M HCl, reflux, 6h | Carboxylic acid derivative |
| Aminolysis | Ethanol, NH<sub>2</sub>R, 80°C, 4h | Substituted amidine |
Electrophilic Aromatic Substitution on the Quinazoline Core
The quinazoline ring’s electron-deficient nature enables electrophilic substitution at positions 6 and 8. For instance:
-
Nitration : Nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) introduces nitro groups at the 6-position, enhancing bioactivity .
-
Halogenation : Bromination (Br<sub>2</sub>/FeCl<sub>3</sub>) selectively substitutes the quinazoline ring for further functionalization .
Functionalization via Alkylation/Acylation
The N-3 position of the quinazoline core is reactive toward alkylation:
-
N-Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in DMF/K<sub>2</sub>CO<sub>3</sub> yields N-3-alkylated derivatives, critical for modulating pharmacokinetic properties .
-
Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) under Schotten-Baumann conditions forms acylated analogs.
| Reagent | Solvent | Yield |
|---|---|---|
| Methyl iodide | DMF, K<sub>2</sub>CO<sub>3</sub>, RT | 72% |
| Acetyl chloride | THF, NaOH, 0°C | 65% |
Cyclization Reactions
The oxadiazole and quinazoline moieties participate in cyclization to form fused heterocycles:
-
Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl bromide introduces triazole rings, enhancing binding affinity .
-
Oxadiazole-Thiadiazole Interconversion : Treatment with P<sub>2</sub>S<sub>5</sub> converts oxadiazole to thiadiazole derivatives .
Cross-Coupling Reactions
Palladium-catalyzed cross-couplings enable structural diversification:
-
Suzuki Coupling : Boronic acid derivatives react at the quinazoline’s halogenated positions (e.g., bromine at C-6) .
-
Sonogashira Coupling : Alkynes couple to iodinated quinazolines under Pd(PPh<sub>3</sub>)<sub>4</sub>/CuI catalysis .
Hydrogenolysis of the Benzodioxole Group
The benzodioxole methylene group undergoes hydrogenolysis (H<sub>2</sub>/Pd-C) to yield catechol derivatives, altering solubility and metabolic stability.
Key Mechanistic Insights
-
The oxadiazole ring’s electron-withdrawing nature activates the quinazoline core for electrophilic substitution.
-
Steric hindrance from the 3-methylphenyl group directs regioselectivity in substitution reactions .
-
Alkylation at N-3 enhances enzymatic stability by reducing hydrogen-bond donor capacity .
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Properties : Quinazoline derivatives are known for their ability to inhibit cancer cell proliferation. The compound has shown effectiveness in targeting specific kinases involved in cancer progression, particularly Src family kinases (SFKs) that play a critical role in tumor growth and metastasis .
- Antimicrobial Activity : Similar compounds have been evaluated for their antibacterial properties. Studies have demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of quinazoline have been reported to inhibit bacterial gyrase and DNA topoisomerase IV, which are essential for bacterial DNA replication .
Synthetic Methodologies
The synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. Key synthetic routes may include:
- Formation of the Quinazoline Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The addition of the benzodioxole and oxadiazole moieties is crucial for enhancing the biological activity of the compound.
Anticancer Research
A study focusing on quinazoline derivatives highlighted their potential as anticancer agents. The synthesized compounds were tested against various cancer cell lines, showing significant inhibition of cell growth and induction of apoptosis . The most promising derivatives demonstrated IC50 values in the low micromolar range.
Antimicrobial Evaluation
Another investigation assessed the antimicrobial properties of quinazoline derivatives against standard bacterial strains. The results indicated that certain compounds exhibited inhibition zones comparable to those of established antibiotics like ampicillin. Specifically, compounds containing oxadiazole moieties showed enhanced activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective antibacterial action .
Summary Table of Biological Activities
| Activity Type | Target Organisms/Cells | Effectiveness |
|---|---|---|
| Anticancer | Various cancer cell lines | Significant inhibition (IC50 in low µM range) |
| Antibacterial | Staphylococcus aureus, Escherichia coli | Moderate activity (Inhibition zones up to 12 mm) |
Mechanism of Action
The mechanism of action of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Comparison with Similar Compounds
The structural and functional attributes of 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione are compared below with analogous compounds, focusing on synthesis, crystallography, and pharmacological implications.
Structural Analog: 5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole
Core Structure Comparison
Key Differences
- The target compound’s quinazoline-dione core is structurally distinct from the 1,2,4-oxadiazole core of the analog, which may confer divergent binding modes in biological systems.
- The 3-methylphenyl-oxadiazole substituent at position 7 in the target compound introduces steric and electronic effects absent in the phenyl-substituted analog.
Crystallographic and Conformational Analysis
- Planarity : The analog compound () exhibits near-planar 1,2,4-oxadiazole and benzotriazole rings (dihedral angle = 80.2°) . The target compound’s quinazoline-dione core is inherently planar, but the 3-methylphenyl-oxadiazole and benzodioxole groups may introduce torsional strain, affecting molecular packing.
- Intermolecular Interactions : The analog forms 2D sheets via C–H⋯N hydrogen bonds . The target compound’s benzodioxole oxygen atoms may participate in stronger hydrogen bonding or dipole interactions, influencing crystal morphology and solubility.
Pharmacological Implications
- 1,2,4-Oxadiazole Derivatives: Both compounds contain this moiety, which is associated with analgesic, antiviral, and anti-inflammatory activities .
- Benzodioxole vs. Benzotriazole : Benzodioxole is linked to MAO inhibition and neuroprotection, whereas benzotriazole is often used as a corrosion inhibitor or metabolic stabilizer. This suggests divergent therapeutic applications .
Biological Activity
The compound 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline and oxadiazole known for its potential biological activities. This article reviews the significant biological activities associated with this compound, particularly its anticancer properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C26H23N3O5
- Molecular Weight : 457.49 g/mol
- SMILES Notation :
InChI=1S/C26H23N3O5/c1-16-3-2-4-17(11-16)9-10-27-24(30)19-6-7-20-21(13-19)28-26(32)29(25(20)31)14-18-5-8-22-23(12-18)34-15-33-22/h2-8,11-13H,9-10,14-15H2,1H3,(H,27,30)(H,28,32).
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| Hepatocellular carcinoma (HePG2) | 29.47 |
| Mammary gland breast cancer (MCF7) | 39.41 |
| Human prostate cancer (PC3) | Moderate |
| Colorectal carcinoma (HCT116) | 17.35 |
In a study conducted by El-Shershaby et al., it was reported that this compound exhibited significant cytotoxicity against HCT116 cells with an IC50 value of 17.35 µM, indicating strong antiproliferative activity . The compound also showed moderate activity against other cancer cell lines tested.
The proposed mechanism of action for quinazoline derivatives often involves the inhibition of key proteins involved in cancer cell proliferation. For instance:
- EGFR Inhibition : Some derivatives have shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in tumor growth and survival.
- Cell Cycle Arrest : Studies indicate that certain compounds can induce cell cycle arrest at the G2/M phase and promote apoptotic pathways in cancer cells .
Case Studies
A notable case study involved the synthesis and evaluation of various quinazoline derivatives including our compound. The study found that modifications on the phenyl ring significantly influenced the anticancer activity. Specifically, compounds with electron-donating groups demonstrated enhanced efficacy against cancer cell lines .
Additional Biological Activities
Beyond anticancer properties, quinazoline derivatives have been reported to exhibit:
Q & A
Q. What synthetic methodologies are commonly employed to prepare quinazoline-2,4-dione derivatives with 1,2,4-oxadiazole substituents?
The synthesis typically involves cyclocondensation and alkylation steps. For example, cyclocondensation of carbohydrazide derivatives with phosphorous oxychloride generates the oxadiazole ring, followed by alkylation of the quinazoline core with chloromethyl-substituted aryl groups (e.g., 3-methylphenyl) . Key reagents include 1,1’-carbonyldiimidazole for carbonyl activation and POCl₃ for cyclization. Characterization via FT-IR, NMR, and X-ray crystallography ensures structural fidelity .
Q. How are structural and purity characteristics validated for this compound?
Multimodal analytical techniques are essential:
- FT-IR confirms functional groups (e.g., C=O at ~1730 cm⁻¹, C=N at ~1610 cm⁻¹).
- NMR (¹H/¹³C) identifies proton environments (e.g., benzodioxolylmethyl protons at δ 4.50 ppm) and carbon frameworks .
- X-ray diffraction resolves crystal packing and intermolecular interactions (e.g., weak C–H⋯N hydrogen bonds) .
- HPLC/LC-MS ensures purity (>95%) and molecular ion consistency .
Q. What in vitro assays are used to evaluate antimicrobial activity for such compounds?
Standard protocols include:
- Minimum Inhibitory Concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution.
- Zone of Inhibition assays on agar plates.
- Structure-activity trends often correlate oxadiazole substituent electronegativity with enhanced activity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be optimized for dual antimicrobial and low cytotoxicity profiles?
- Substituent Modulation : Introducing electron-withdrawing groups (e.g., –NO₂) on the 3-methylphenyl ring enhances microbial membrane disruption but may increase cytotoxicity. Balancing via logP optimization (e.g., –OCH₃ groups) improves selectivity .
- In Silico Screening : Molecular docking against microbial targets (e.g., E. coli DNA gyrase) identifies critical binding residues (e.g., Asp81, Ala84) for rational design .
Q. What experimental designs address contradictions between antimicrobial efficacy and cytotoxicity data?
- Dose-Response Curves : Compare IC₅₀ (cytotoxicity) and MIC values to calculate selectivity indices (SI = IC₅₀/MIC). SI >10 indicates therapeutic potential .
- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) distinguishes membrane disruption (necrosis) from programmed cell death (apoptosis) in mammalian cells .
Q. How can molecular docking guide mechanistic studies of quinazoline-oxadiazole hybrids?
- Target Selection : Prioritize enzymes with conserved active sites (e.g., fungal CYP51, bacterial FabH).
- Docking Workflow : Use AutoDock Vina to simulate ligand-receptor interactions. Validate poses via MD simulations (RMSD <2 Å) and binding free energy calculations (MM-PBSA) .
Q. What environmental impact assessments are relevant for this compound?
- Fate Studies : Monitor abiotic degradation (hydrolysis, photolysis) and bioaccumulation in model organisms (e.g., Daphnia magna) .
- Ecotoxicology : Acute toxicity (LC₅₀) in aquatic systems and soil microbiota inhibition assays .
Methodological Frameworks
Q. How are theoretical frameworks (e.g., QSAR) integrated into the design of quinazoline derivatives?
- QSAR Models : Use Hammett constants (σ) and Hansch parameters (π) to predict bioactivity. For example, hydrophobic substituents on the oxadiazole ring enhance membrane penetration .
- Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors at C=O groups) using software like Schrödinger’s Phase .
Q. What statistical methods resolve variability in biological replicate data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
